molecular formula C6H11NO B167070 6-Methylpiperidin-2-one CAS No. 4775-98-8

6-Methylpiperidin-2-one

Cat. No.: B167070
CAS No.: 4775-98-8
M. Wt: 113.16 g/mol
InChI Key: XPMMAKUHNMSONL-UHFFFAOYSA-N
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Description

6-Methylpiperidin-2-one is a heterocyclic organic compound with the molecular formula C6H11NO. It is a derivative of piperidine, featuring a six-membered ring with one nitrogen atom and a ketone group at the second position. This compound is of significant interest due to its versatile applications in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 6-Methylpiperidin-2-one can be synthesized through various methods. One common approach involves the cyclization of 6-methylhexanoic acid with ammonia or primary amines under high-temperature conditions. Another method includes the hydrogenation of 6-methyl-2-piperidone using a suitable catalyst such as palladium on carbon.

Industrial Production Methods: In industrial settings, this compound is often produced via the catalytic hydrogenation of 6-methyl-2-piperidone. This process typically involves the use of high-pressure hydrogen gas and a palladium catalyst to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 6-Methylpiperidin-2-one undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding lactams or carboxylic acids.

    Reduction: The compound can be reduced to 6-methylpiperidine using reducing agents like lithium aluminum hydride.

    Substitution: It can participate in nucleophilic substitution reactions, where the ketone group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products:

    Oxidation: Produces lactams or carboxylic acids.

    Reduction: Yields 6-methylpiperidine.

    Substitution: Results in various substituted piperidines depending on the nucleophile used.

Scientific Research Applications

6-Methylpiperidin-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is employed in the study of enzyme mechanisms and as a building block for biologically active molecules.

    Medicine: It serves as a precursor for the synthesis of drugs with analgesic, anti-inflammatory, and antipsychotic properties.

    Industry: this compound is utilized in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 6-Methylpiperidin-2-one largely depends on its application. In medicinal chemistry, it acts as a precursor to active pharmaceutical ingredients that target specific enzymes or receptors. The compound’s ketone group can undergo various transformations, enabling it to interact with biological targets through hydrogen bonding, hydrophobic interactions, and covalent bonding.

Comparison with Similar Compounds

    Piperidine: A parent compound with a similar structure but lacks the ketone group.

    2-Piperidone: Similar to 6-Methylpiperidin-2-one but without the methyl group at the sixth position.

    N-Methylpiperidin-2-one: A derivative with a methyl group attached to the nitrogen atom.

Uniqueness: this compound is unique due to the presence of both a methyl group and a ketone group, which confer distinct chemical reactivity and biological activity. This combination allows for diverse applications in synthesis and research, making it a valuable compound in various fields.

Properties

IUPAC Name

6-methylpiperidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO/c1-5-3-2-4-6(8)7-5/h5H,2-4H2,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPMMAKUHNMSONL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80963927
Record name 6-Methyl-3,4,5,6-tetrahydropyridin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80963927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4775-98-8
Record name 6-Methyl-2-piperidone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4775-98-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Piperidone, 6-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004775988
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Methyl-3,4,5,6-tetrahydropyridin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80963927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-methylpiperidin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.019
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the potential applications of 6-methylpiperidin-2-one in the context of biomass conversion?

A1: this compound (MPO) shows promise as a valuable platform chemical derived from renewable resources. Research demonstrates its synthesis from triacetic acid lactone (TAL), a compound readily produced from glucose through microbial fermentation []. This sustainable approach positions MPO as a potential building block for various applications, including the production of polymers, resins, and other valuable chemicals.

Q2: How does the structure of this compound influence its reactivity in chemical synthesis?

A2: The presence of both a lactam ring and a methyl substituent in this compound significantly impacts its reactivity and serves as a versatile building block in organic synthesis. For example, it can be utilized as a starting material for synthesizing more complex alkaloids, such as those belonging to the 2,6-disubstituted 3-hydroxypiperidine and cis-decahydroquinoline classes []. The methyl group at the 6-position can influence stereoselectivity in reactions, as observed in free-radical cyclization reactions used to create specific isomers of octahydroquinolin-2-ones [].

Q3: Can you elaborate on the techniques used to isolate and purify this compound from complex mixtures?

A3: Efficient separation and purification methods are crucial for obtaining high-purity this compound from natural sources or reaction mixtures. Researchers successfully employed pH-zone refining counter-current chromatography and traditional counter-current chromatography coupled with online-storage inner-recycling counter-current chromatography (IRCCC) to isolate this compound from extracts of Phellodendron chinense []. These techniques leverage the compound's specific chemical properties, such as its pKa and polarity, to achieve high purity levels (>95%) suitable for various applications.

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